3-Methyl-4-nitrobenzyl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-nitrobenzyl trifluoroacetate is an organic compound with the molecular formula C10H8F3NO4. It is a trifluoroacetate ester derivative of 3-methyl-4-nitrobenzyl alcohol. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitrobenzyl trifluoroacetate typically involves the esterification of 3-methyl-4-nitrobenzyl alcohol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitrobenzyl trifluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoroacetate group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like sodium hydride or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 3-Methyl-4-aminobenzyl trifluoroacetate.
Oxidation: 3-Carboxy-4-nitrobenzyl trifluoroacetate.
Scientific Research Applications
3-Methyl-4-nitrobenzyl trifluoroacetate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of trifluoroacetylated compounds.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitrobenzyl trifluoroacetate involves its reactivity towards nucleophiles and electrophiles. The trifluoroacetate group is a good leaving group, making the compound susceptible to nucleophilic attack. The nitro group can participate in redox reactions, altering the electronic properties of the molecule and influencing its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-nitrobenzyl acetate
- 3-Methyl-4-nitrobenzyl chloride
- 4-Nitrobenzyl trifluoroacetate
Uniqueness
3-Methyl-4-nitrobenzyl trifluoroacetate is unique due to the presence of both the nitro and trifluoroacetate groups. The trifluoroacetate group enhances the compound’s reactivity towards nucleophiles, while the nitro group provides additional sites for redox reactions. This combination of functional groups makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Properties
CAS No. |
834885-00-6 |
---|---|
Molecular Formula |
C10H8F3NO4 |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
(3-methyl-4-nitrophenyl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H8F3NO4/c1-6-4-7(2-3-8(6)14(16)17)5-18-9(15)10(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
JCAIPHJWUBURHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)COC(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.